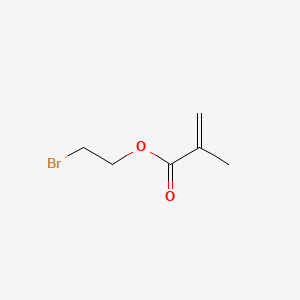
2-Bromoethyl methacrylate
Cat. No. B1266238
Key on ui cas rn:
4513-56-8
M. Wt: 193.04 g/mol
InChI Key: AOUSBQVEVZBMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08394887B2
Procedure details


An egg-plant type flask which contained benzene (500 ml) was charged with 2-bromoethanol (46.7 g, 0.37 mol) and triethylamine (29.1 g, 0.29 mol) and was capped with a rubber plug. Methacryloyl chloride (30 g, 0.29 mol) was added to the flask in ice water, using a syringe while being stirred with a stirrer. The stirring was continued for some time, and then, the mixture was warmed to a room temperature and was stirred overnight. Triethylamine hydrochloride was removed by suction filtration, and the mixture was washed three times with water (300 ml) to extract the unreacted substance. The mixture was transferred to a conical flask and was dried over anhydrous sodium sulfate. The mixture was concentrated by an evaporator under reduced pressure and purified by vacuum distillation to give a colorless and clear liquid (33.8 g) (yield: 61%).

[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One




Name
Yield
61%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][OH:4].C(N(CC)CC)C.[C:12](Cl)(=[O:16])[C:13]([CH3:15])=[CH2:14]>C1C=CC=CC=1>[C:12]([O:4][CH2:3][CH2:2][Br:1])(=[O:16])[C:13]([CH3:15])=[CH2:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)Cl
|
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
46.7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCO
|
|
Name
|
|
|
Quantity
|
29.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while being stirred with a stirrer
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An egg-plant type flask which contained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was capped with a rubber plug
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Triethylamine hydrochloride was removed by suction filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
the mixture was washed three times with water (300 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
to extract the unreacted substance
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was transferred to a conical flask
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated by an evaporator under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
purified by vacuum distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OCCBr
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 33.8 g | |
| YIELD: PERCENTYIELD | 61% | |
| YIELD: CALCULATEDPERCENTYIELD | 60.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
